molecular formula C24H22N2O2S B2379195 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 307326-06-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

Cat. No.: B2379195
CAS No.: 307326-06-3
M. Wt: 402.51
InChI Key: FDYBIZXETYRMBZ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide has been studied for various scientific research applications, including:

Future Directions

Benzothiazole derivatives have been extensively investigated and associated with diverse biological activities . This suggests that “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” and similar compounds could have potential applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYBIZXETYRMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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